molecular formula C14H24N4 B8747442 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine CAS No. 503629-25-2

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine

Cat. No.: B8747442
CAS No.: 503629-25-2
M. Wt: 248.37 g/mol
InChI Key: MEMCCQUMSXPDPE-UHFFFAOYSA-N
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Description

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is a chemical compound that features a benzene ring substituted with a diamine group and a propyl chain linked to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(4-methylpiperazin-1-yl)aniline with appropriate reagents under controlled conditions. One common method includes the use of furan-2-carbonyl chloride to prepare furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways and effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both diamine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

503629-25-2

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine

InChI

InChI=1S/C14H24N4/c1-17-9-11-18(12-10-17)8-2-7-16-14-5-3-13(15)4-6-14/h3-6,16H,2,7-12,15H2,1H3

InChI Key

MEMCCQUMSXPDPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.1385 gms. of [3-(4-methyl-piperazin-1-yl)-propyl]-(4-nitro-phenyl)-amine in 3 mL of ethanol is heated to 50° C. Once dissolution is achieved 0.144 mL hydrazine monohydrate is addded to the solution. A Raney nickel slurry in water is added to the 50° C. solution dropwise, waiting after each addition for the gas evolution to cease. Sufficient quantities of Raney nickel have been added when continued addition of Raney nickel causes no further gas evolution. The reaction is then maintained at 50° C. for an additional hour, and subsequently is cooled to room temperature. The reaction mixture is filtered through a pad of celite (rinsing the pad with methanol). N-[3-(4-Methyl-piperazin-1-yl)-propyl]-benzene-1,4-diamine (0.116 gms.) is isolated upon evaporation of the filtrate, and is subsequently used without purification in the reaction of Example 302.
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